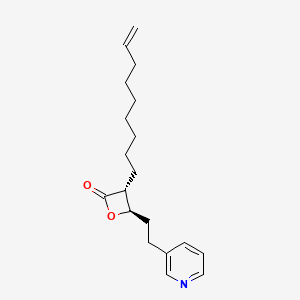

(3R,4R)-A2-32-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVHPLFRGISDD-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,4R)-A2-32-01: A Technical Guide to its Mechanism of Action on Staphylococcus aureus ClpP

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-A2-32-01 is a synthetic β-lactone that has been identified as a covalent inhibitor of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its inhibitory activity, the underlying biochemical interactions, and the experimental protocols used for its characterization. The dysregulation of SaClpP, a key protease involved in bacterial virulence and protein homeostasis, represents a promising strategy for the development of novel anti-staphylococcal agents. This compound serves as a valuable chemical probe for studying the function of SaClpP and as a scaffold for the design of future anti-virulence therapeutics.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for new antibacterial agents with novel mechanisms of action.

The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a critical role in bacterial physiology and virulence. In conjunction with its associated AAA+ chaperones (e.g., ClpX, ClpA, ClpC), ClpP forms a proteolytic complex responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins. In S. aureus, SaClpP is a central regulator of virulence factor production, and its inhibition has been shown to attenuate the pathogen's ability to cause disease. This makes SaClpP an attractive target for the development of anti-virulence agents, which aim to disarm the bacteria rather than kill them, potentially reducing the selective pressure for resistance development.

β-lactones are a class of reactive compounds known to covalently modify serine hydrolases. This compound is a specific enantiomer of the β-lactone A2-32-01, which has been investigated for its inhibitory activity against SaClpP. This guide will focus on the detailed mechanism through which this compound inactivates SaClpP.

Mechanism of Action

The primary mechanism of action of this compound is the covalent, irreversible inhibition of the proteolytic activity of SaClpP.[1][2] This inhibition is achieved through the acylation of the catalytic serine residue within the active site of the enzyme.

The SaClpP protease is a tetradecameric complex composed of two heptameric rings, forming a central chamber where proteolysis occurs. Each of the 14 monomers contains a catalytic triad, typically composed of serine, histidine, and aspartate residues. The active site serine (Ser98 in SaClpP) acts as a nucleophile, attacking the peptide bonds of substrate proteins.

This compound, being a strained four-membered lactone ring, is highly susceptible to nucleophilic attack. The active site Ser98 of SaClpP attacks the carbonyl carbon of the β-lactone ring, leading to the opening of the ring and the formation of a stable ester bond between the inhibitor and the enzyme.[2] This covalent modification effectively and irreversibly blocks the active site, preventing the binding and degradation of protein substrates. The result is the formation of a β-hydroxyacyl-enzyme complex.[2]

dot

References

Technical Guide: Synthesis and Characterization of (3R,4R)-A2-32-01, a Potent Inhibitor of Caseinolytic Protease P (ClpP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of (3R,4R)-A2-32-01, a stereoisomer of the β-lactone-containing compound A2-32-01. As a potent inhibitor of the caseinolytic protease P (ClpP), this compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This document details the available information on its synthesis, physicochemical properties, mechanism of action, and key experimental protocols for its biological evaluation.

Introduction

This compound is the (R,R)-enantiomer of A2-32-01, a β-lactone compound that has been identified as a potent inhibitor of the caseinolytic protease P (ClpP).[1] ClpP is a highly conserved serine protease found in bacteria and in the mitochondria of eukaryotes. It plays a crucial role in protein homeostasis by degrading misfolded or damaged proteins. In pathogenic bacteria such as Staphylococcus aureus, ClpP is a key regulator of virulence. In human cells, mitochondrial ClpP is essential for maintaining mitochondrial function, and its dysregulation has been implicated in diseases such as acute myeloid leukemia (AML).[2]

The inhibitory activity of this compound stems from its β-lactone warhead, which covalently modifies the catalytic serine residue in the active site of ClpP, leading to irreversible inhibition.[1] This targeted mechanism of action makes this compound a valuable tool for studying ClpP function and a promising lead compound for the development of novel therapeutics.

Synthesis of this compound

A potential, though not explicitly documented, synthetic approach for this compound could be inferred from general methods for chiral β-lactone synthesis. This would likely involve the use of a chiral auxiliary or a stereoselective catalyst to control the stereochemistry at the C3 and C4 positions of the oxetan-2-one ring.

Characterization of this compound

Comprehensive characterization data for this compound, such as detailed NMR and mass spectrometry analyses, are not publicly available. However, based on its chemical structure, the following physicochemical properties can be determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3R,4R)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one | PubChem |

| Molecular Formula | C₁₉H₂₇NO₂ | PubChem |

| Molecular Weight | 301.4 g/mol | PubChem |

| Appearance | Not specified (likely a solid or oil) | - |

| Solubility | Soluble in DMSO and corn oil.[1] | MedChemExpress |

Note: Detailed experimental characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) for this compound is not available in the cited literature.

Mechanism of Action and Biological Activity

This compound functions as a suicide inhibitor of ClpP. The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue in the active site of ClpP. This results in the formation of a stable covalent acyl-enzyme intermediate, thereby irreversibly inactivating the protease.[1]

The biological activity of A2-32-01 (as a racemic mixture) has been demonstrated in several studies. It inhibits both bacterial and human mitochondrial ClpP.[2] Inhibition of mitochondrial ClpP in AML cells leads to the accumulation of misfolded proteins, mitochondrial dysfunction, and ultimately, apoptosis.[3]

Table 2: Biological Activity of A2-32-01

| Parameter | Value | Cell Line/System | Source |

| EC₅₀ (ClpP Inhibition) | 4.5 µM | Not specified | DC Chemicals |

| Cytotoxicity (IC₅₀) | Concentration-dependent killing | OCI-AML2, K562, and TEX leukemia cells | [2] |

It is important to note that A2-32-01 has demonstrated poor stability in aqueous media, with over 90% of the compound degrading within one hour in cell culture medium.[2] This instability is attributed to the hydrolysis of the β-lactone ring and is a critical consideration for its experimental use and potential therapeutic development.

Signaling Pathway

The inhibition of ClpP by this compound disrupts the mitochondrial unfolded protein response (UPRmt), a key signaling pathway for maintaining mitochondrial protein homeostasis. ClpP is a central component of the UPRmt, responsible for degrading unfolded and misfolded proteins within the mitochondrial matrix.

Caption: Inhibition of ClpP by this compound disrupts the UPRmt.

Experimental Protocols

In Vitro ClpP Inhibition Assay (Fluorescence-based)

This protocol describes a general method for assessing the inhibitory activity of this compound against ClpP using a fluorogenic peptide substrate.

Materials:

-

Recombinant human or bacterial ClpP

-

This compound stock solution (in DMSO)

-

Fluorogenic ClpP substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the ClpP enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Mouse Model of Acute Myeloid Leukemia

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using the OCI-AML2 cell line.

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Procedure Details:

-

Cell Line: OCI-AML2 human leukemia cells.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Injection: Subcutaneous injection of OCI-AML2 cells (e.g., 5 x 10⁶ cells in a mixture of PBS and Matrigel) into the flank of the mice.

-

Treatment: Once tumors are palpable, mice are treated with this compound. A previously reported dosing regimen for A2-32-01 is 300 mg/kg, administered intraperitoneally twice daily, for 5 out of 7 days.[2] The compound is formulated in a vehicle such as corn oil to improve stability.[2]

-

Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Conclusion

This compound is a valuable chemical probe for studying the function of ClpP and holds promise as a starting point for the development of novel therapeutics targeting diseases with ClpP dysregulation. Its potent and specific mechanism of action makes it an attractive candidate for further investigation. However, its poor stability presents a significant challenge for clinical translation, highlighting the need for the development of more stable analogs. This guide provides a summary of the current knowledge on this compound to aid researchers in its synthesis, characterization, and biological evaluation.

References

An In-depth Technical Guide to the Discovery and Origin of A2-32-01 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological significance of the A2-32-01 enantiomers, potent inhibitors of the caseinolytic protease P (ClpP). A2-32-01, a β-lactone-containing compound, has emerged as a valuable research tool for studying the role of mitochondrial proteostasis in cancer, particularly in acute myeloid leukemia (AML). This document details the initial discovery of β-lactones as bacterial virulence inhibitors, the subsequent synthesis of A2-32-01 as a racemic mixture for investigating mitochondrial ClpP in human cells, and the current understanding of its enantiomer-specific activity. Experimental methodologies, quantitative data, and a detailed visualization of the downstream signaling pathway of ClpP inhibition are presented to facilitate further research and drug development efforts in this area.

Discovery and Origin

The journey to the discovery of A2-32-01 began with a search for novel anti-virulence agents targeting bacteria. Initial research focused on identifying compounds that could disarm pathogenic bacteria rather than killing them, a strategy aimed at reducing the selective pressure for antibiotic resistance.

A chemical proteomic approach identified functionalized β-lactones as potent, cell-permeable inhibitors of the caseinolytic protease P (ClpP) in Staphylococcus aureus[1]. ClpP is a highly conserved serine protease crucial for protein homeostasis and is a key regulator of virulence factor production in many pathogenic bacteria[1].

Building on this work, a 2012 study by Zeiler et al. reported the synthesis and characterization of a second generation of β-lactone-based virulence inhibitors with improved properties[2]. This research laid the foundation for the specific chemical scaffold of A2-32-01.

In 2015, Cole et al. investigated the role of the mitochondrial protease ClpP in human acute myeloid leukemia (AML)[3]. Recognizing the structural similarity between bacterial and human mitochondrial ClpP, they synthesized (3RS,4RS)-3-(non-8-en-1-yl)-4-(2-(pyridin-3-yl)ethyl)oxetan-2-one , which they termed A2-32-01 , as a tool to chemically probe the function of mitochondrial ClpP in cancer cells. This compound was a derivative of the bacterial ClpP inhibitors previously reported by Zeiler and colleagues[2].

The (3R,4R)-enantiomer of A2-32-01 is also referred to as compound 24(R,R) in some contexts. It is established that the (S,S)-enantiomer exhibits stronger inhibitory activity against S. aureus ClpP (SaClpP) compared to the (R,R) configuration[4].

Quantitative Data

While the initial studies primarily utilized the racemic mixture of A2-32-01, it is understood that the biological activity resides primarily in one enantiomer. The (3S,4S)-enantiomer is the more potent inhibitor of SaClpP. Limited quantitative data is publicly available directly comparing the two enantiomers against human mitochondrial ClpP. The following table summarizes available data for related β-lactone inhibitors and the qualitative comparison for A2-32-01.

| Compound | Target | Parameter | Value | Reference |

| (3S,4S)-A2-32-01 | SaClpP | Activity | More Potent | [4] |

| (3R,4R)-A2-32-01 | SaClpP | Activity | Weaker Inhibitory Activity | [4] |

| Racemic A2-32-01 | Human Mitochondrial ClpP | Effect | Inhibition of proteolytic activity | [3] |

| Racemic A2-32-01 | OCI-AML2 cells | Effect | Delayed tumor growth in vivo | [3] |

Experimental Protocols

Synthesis of Racemic (3RS,4RS)-A2-32-01

The synthesis of racemic A2-32-01 is based on the general methods for β-lactone synthesis. A detailed, step-by-step protocol for this specific compound is not publicly available in the primary literature. However, the general approach involves the [2+2] cycloaddition of a ketene with an aldehyde or imine, followed by appropriate functional group manipulations. The synthesis reported by Zeiler et al. (2012) for analogous β-lactones provides a foundational methodology.

Chiral Separation of A2-32-01 Enantiomers

A specific, validated protocol for the chiral separation of A2-32-01 enantiomers is not detailed in the available literature. However, chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers of β-lactam and β-lactone compounds.

General Approach for Chiral HPLC Method Development:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of β-lactams and related structures[5][6].

-

Mobile Phase Screening: A screening of different mobile phases is necessary. Typical mobile phases for normal-phase chromatography include mixtures of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.

-

Additive Effects: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.

-

Optimization: Once initial separation is achieved, parameters such as the ratio of mobile phase components, flow rate, and column temperature are optimized to maximize resolution.

In Vivo Administration of A2-32-01 in a Mouse Model of AML

The following protocol was adapted from Cole et al. (2015) for the in vivo evaluation of A2-32-01 in a xenograft model of human AML[3]:

-

Animal Model: OCI-AML2 human leukemia cells (5 × 10^5) are injected subcutaneously into the flanks of male SCID mice.

-

Compound Formulation: A2-32-01 is dissolved in corn oil to a suitable concentration.

-

Dosing Regimen: Once tumors are palpable, mice are treated with A2-32-01 at a dose of 300 mg/kg via intraperitoneal (i.p.) injection.

-

Treatment Schedule: Injections are administered twice daily for 5 out of 7 days for a total of 10 days.

-

Monitoring: Tumor volume is monitored regularly to assess the efficacy of the treatment.

Mechanism of Action and Signaling Pathway

A2-32-01 exerts its biological effects through the covalent inhibition of the serine protease ClpP. The β-lactone ring is a reactive electrophile that is attacked by the catalytic serine residue in the active site of ClpP, leading to the formation of a stable acyl-enzyme intermediate and irreversible inactivation of the enzyme.

Inhibition of mitochondrial ClpP has profound consequences for cancer cells that are highly reliant on mitochondrial metabolism, such as AML cells. The downstream effects of ClpP inhibition are multifaceted and culminate in mitochondrial dysfunction and cell death.

References

- 1. Beta-lactones as specific inhibitors of ClpP attenuate the production of extracellular virulence factors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and characterization of improved β-lactone-based anti-virulence drugs targeting ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(3R,4R)-A2-32-01: A Covalent Inhibitor of ClpP Protease

(3R,4R)-A2-32-01 is a potent, stereospecific, covalent inhibitor of the caseinolytic protease P (ClpP), a highly conserved serine protease crucial for protein homeostasis in both bacteria and in the mitochondria of eukaryotic cells. This β-lactone-containing compound has garnered significant interest from the scientific community for its potential as an anti-virulence agent against pathogenic bacteria, such as Staphylococcus aureus, and as a novel therapeutic strategy for certain cancers, including acute myeloid leukemia (AML).

Mechanism of Covalent Inhibition

This compound functions as a "suicide inhibitor" of ClpP. The strained β-lactone ring of the molecule is susceptible to nucleophilic attack by the active site serine residue (Ser98 in S. aureus ClpP) within the proteolytic chamber of the ClpP complex. This reaction leads to the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively and irreversibly blocking the catalytic activity of the protease. The (3R,4R) stereochemistry of the inhibitor is crucial for its potent activity, with other stereoisomers showing significantly weaker inhibition.[1]

dot

Mechanism of Covalent Inhibition of ClpP by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been evaluated against ClpP from various species. The following table summarizes key quantitative data from the primary literature.

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | S. aureus ClpP | Protease Activity Assay | ~5 | Zeiler et al., 2012 |

| This compound | Human Mitochondrial ClpP | Casein-FITC Cleavage | ~10 | Ishizawa et al., 2019[1] |

Note: Specific Ki values for the covalent inhibition are not extensively reported in the literature, as the irreversible nature of the binding makes IC50 values the more common measure of potency.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a multi-step organic synthesis route, with a key step involving a stereoselective aldol reaction to establish the desired stereochemistry of the β-lactone precursor. The final cyclization to form the oxetan-2-one ring is typically achieved under carefully controlled conditions. For a detailed, step-by-step synthetic protocol, please refer to the supplementary information of Zeiler et al., 2012, Bioorganic & Medicinal Chemistry.

ClpP Activity Assay (Fluorogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of compounds against ClpP using a fluorogenic peptide substrate.

Materials:

-

Purified ClpP enzyme (e.g., from S. aureus or human mitochondria)

-

Fluorogenic peptide substrate (e.g., Suc-Leu-Tyr-AMC or Casein-FITC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the ClpP enzyme in assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

In the wells of a 96-well plate, add the ClpP enzyme solution.

-

Add the test compound dilutions to the wells (typically 1 µL of DMSO stock to 100 µL of enzyme solution). Include a DMSO-only control.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Experimental workflow for determining the IC50 of ClpP inhibitors.

Mass Spectrometry Analysis of Covalent Modification

This protocol outlines a general workflow for confirming the covalent binding of this compound to the active site serine of ClpP.

Materials:

-

Purified ClpP enzyme

-

This compound

-

Denaturing buffer (e.g., containing urea or guanidinium chloride)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (or other protease for digestion)

-

LC-MS/MS system

Procedure:

-

Incubate purified ClpP with an excess of this compound to ensure complete labeling of the active sites. A control sample with no inhibitor should be run in parallel.

-

Remove excess, unbound inhibitor by dialysis or buffer exchange.

-

Denature, reduce, and alkylate the protein samples.

-

Digest the protein into peptides using trypsin overnight.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the ClpP protein sequence, including a variable modification on the active site serine corresponding to the mass of the opened β-lactone inhibitor.

-

The identification of a peptide containing the modified serine residue confirms the covalent modification.

dot

Workflow for mass spectrometry analysis of covalent modification.

Downstream Cellular Effects and Signaling Pathways

Inhibition of ClpP by this compound has distinct downstream consequences in bacteria and mammalian cells.

In Staphylococcus aureus: ClpP is a key regulator of virulence factor expression. Inhibition of ClpP leads to the accumulation of the transcriptional regulator Rot (Repressor of toxins). Increased Rot levels, in turn, suppress the expression of various virulence factors, including α-hemolysin, effectively "disarming" the bacteria without directly killing them. This anti-virulence strategy is of great interest as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

dot

Signaling pathway of ClpP inhibition in S. aureus.

In Human Cancer Cells (e.g., AML): In cancer cells with high levels of mitochondrial ClpP, such as certain AML subtypes, the protease plays a critical role in maintaining mitochondrial homeostasis and managing the stress associated with high metabolic rates and reactive oxygen species (ROS) production. Inhibition of mitochondrial ClpP by this compound disrupts these functions, leading to:

-

Impaired Oxidative Phosphorylation: Inhibition of ClpP has been shown to reduce the activity of respiratory chain complexes, particularly Complex II (succinate dehydrogenase).[1]

-

Mitochondrial Dysfunction: The accumulation of misfolded or damaged proteins within the mitochondria leads to increased ROS production and overall mitochondrial stress.

-

Induction of Apoptosis: The culmination of mitochondrial dysfunction triggers the intrinsic apoptotic pathway, leading to cancer cell death.

This selective cytotoxicity towards cancer cells with high ClpP expression makes this compound a promising lead compound for the development of novel anti-cancer therapies.

dot

Signaling pathway of mitochondrial ClpP inhibition in cancer cells.

References

An In-depth Technical Guide to the Structural Analysis of (3R,4R)-A2-32-01 Binding to ClpP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for mitochondrial protein homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a compelling therapeutic target. This technical guide provides a detailed overview of the structural and functional aspects of the interaction between the β-lactone inhibitor (3R,4R)-A2-32-01 and ClpP. This compound, the (R,R)-enantiomer of the potent ClpP inhibitor A2-32-01, acts as a covalent inhibitor of ClpP, leading to the disruption of mitochondrial function and inducing cell death in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] This document outlines the mechanism of action, summarizes the available binding and activity data, provides detailed experimental protocols for studying this interaction, and visualizes the associated cellular pathways.

Introduction to ClpP and the Inhibitor this compound

The mitochondrial matrix protease ClpP is essential for maintaining protein quality control by degrading misfolded or damaged proteins.[3] In several types of cancer, ClpP is overexpressed, and its inhibition has emerged as a promising anti-cancer strategy.[1][3]

This compound is a synthetic β-lactone compound that has been identified as an inhibitor of both bacterial and human mitochondrial ClpP.[1][2] It is the (R,R)-enantiomer of A2-32-01 and has been shown to exhibit weaker inhibitory activity against Staphylococcus aureus ClpP (SaClpP) compared to its (S,S) counterpart.[4] Despite this, it demonstrates significant cytotoxic effects against cancer cells with high ClpP expression.[1][5]

Mechanism of Covalent Inhibition

This compound functions as a covalent inhibitor of ClpP. The mechanism involves the nucleophilic attack by the catalytic serine residue within the ClpP active site on the electrophilic carbonyl of the β-lactone ring. This results in the opening of the four-membered ring and the formation of a stable β-hydroxyacyl-enzyme complex, effectively inactivating the protease.[4]

Quantitative Data on Binding and Activity

While extensive quantitative data for the specific this compound enantiomer is limited in publicly available literature, studies on the racemic mixture and related compounds provide valuable insights. The rapid degradation of A2-32-01 in aqueous media has been noted to likely contribute to a high IC50 value in cellular assays.[1]

| Parameter | Cell Line | Value | Assay Type | Reference |

| Cytotoxicity | Primary AML cells (high ClpP) | Dose-dependent killing | Annexin V/PI staining | [1] |

| Cytotoxicity | Normal hematopoietic cells | Little effect | Annexin V/PI staining | [1] |

| In vivo efficacy | OCI-AML2 xenograft | Delayed tumor growth | Animal model | [1] |

Experimental Protocols

In Vitro ClpP Inhibition Assay using a Fluorogenic Substrate

This protocol describes a method to assess the inhibitory activity of this compound against purified ClpP by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified recombinant human ClpP

-

This compound

-

Fluorogenic ClpP substrate (e.g., Suc-Leu-Tyr-AMC)

-

Assay buffer (e.g., 80 mM Tris-HCl, pH 8.0, 21 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the inhibitor in the assay buffer to create a range of concentrations.

-

In a 384-well plate, add a fixed concentration of purified ClpP to each well.

-

Add the diluted inhibitor solutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding and covalent modification.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cellular Viability Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., OCI-AML2)

-

Complete cell culture medium

-

This compound

-

Annexin V and Propidium Iodide (PI) staining kit

-

Flow cytometer

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells.

-

Plot the percentage of viable cells against the inhibitor concentration to determine the cytotoxic effect.

Downstream Signaling Pathways of ClpP Inhibition

Inhibition of ClpP by compounds like this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events. The accumulation of misfolded proteins in the mitochondrial matrix triggers the mitochondrial unfolded protein response (UPRmt). This, in turn, impairs oxidative phosphorylation (OXPHOS) and can lead to the release of mitochondrial DNA (mtDNA) into the cytosol.[1][3][6] Cytosolic mtDNA is recognized by the cGAS-STING pathway, which activates a type I interferon response.[6] Ultimately, these disruptions in mitochondrial function and the activation of innate immune signaling pathways contribute to cancer cell death.[1][6]

References

- 1. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Loss of Mitochondrial Protease CLPP Activates Type I IFN Responses through the Mitochondrial DNA–cGAS–STING Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

(3R,4R)-A2-32-01: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the investigational compound (3R,4R)-A2-32-01, focusing on its core mechanism of action, potential therapeutic targets, and the experimental evidence supporting its development.

Core Therapeutic Target: Caseinolytic Protease P (ClpP)

The primary therapeutic target of this compound is the caseinolytic protease P (ClpP), a highly conserved serine protease.[1][2][3][4][5] This compound has been shown to inhibit both bacterial ClpP, specifically from Staphylococcus aureus (SaClpP), and human mitochondrial ClpP (mClpP).[1][2]

This compound is the (R,R)-enantiomer of A2-32-01 and is characterized as a β-lactone compound.[1] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of ClpP. This reaction forms a stable β-hydroxyacyl-enzyme complex, which effectively inhibits the protease's function.[1] While both enantiomers show activity, the (S,S) configuration has been reported to exhibit stronger inhibitory activity against SaClpP.[1]

Signaling Pathway and Mechanism of Action

The inhibition of ClpP by this compound disrupts mitochondrial proteostasis, leading to a cascade of events that culminate in cell death, particularly in cancer cells that are highly dependent on mitochondrial function. The binding of this compound to ClpP impairs the degradation of misfolded or damaged mitochondrial proteins, which is a critical function of the ClpXP complex.[3] This disruption of protein quality control leads to mitochondrial dysfunction, including the impairment of the respiratory chain, which ultimately triggers apoptosis.[4]

Therapeutic Potential in Acute Myeloid Leukemia (AML)

A significant body of research has focused on the potential of this compound as a therapeutic agent for Acute Myeloid Leukemia (AML).[2][5][6] Studies have demonstrated that AML cells, particularly those with elevated levels of ClpP, are sensitive to the cytotoxic effects of A2-32-01.[2][5] The compound has been shown to induce dose-dependent killing of primary AML patient cells while exhibiting a lesser effect on normal hematopoietic cells.[2][6] This suggests that ClpP expression levels could serve as a biomarker for identifying patients who are most likely to respond to this therapy.[2]

In vivo studies using xenograft models of human leukemia have further supported the anti-leukemic efficacy of A2-32-01.[2] Daily administration of the compound delayed the growth of OCI-AML2 tumors in SCID mice and reduced leukemic engraftment of primary AML cells.[2] These preclinical findings highlight the potential of targeting mClpP with inhibitors like this compound as a novel therapeutic strategy for AML.[4][6]

Quantitative Data Summary

While specific IC50 values for this compound are not detailed in the provided search results, the data consistently indicates its inhibitory effect on ClpP and its cytotoxic activity against AML cells. The following table summarizes the key quantitative findings from preclinical studies.

| Parameter | Cell Line / Model | Observation | Reference |

| ClpP Inhibition | Recombinant human ClpP | Inhibition of enzymatic activity | [2] |

| Mitochondrial lysates (OCI-AML2, TEX) | Reduced cleavage of fluorogenic substrate | [2] | |

| Cytotoxicity | Primary AML cells (high ClpP) | Significant dose-dependent killing | [2] |

| Normal hematopoietic cells | Little effect | [2] | |

| In Vivo Efficacy | OCI-AML2 xenograft in SCID mice | Delayed tumor growth | [2] |

| Primary AML engraftment in NOD-SCID mice | Significantly lower leukemic engraftment | [2] | |

| Tumors from treated mice | Reduced respiratory chain complex II activity and reduced ClpP enzymatic activity | [2] |

Detailed Experimental Protocols

5.1. ClpP Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of ClpP in the presence of inhibitors.

-

Recombinant Protein Preparation: Recombinant human ClpP and ClpX proteins are expressed and purified. The proteins are then dialyzed against a buffer containing 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 25mM MgCl2, 10% glycerol, 1 mM DTT, and 0.1 mM EDTA.[2]

-

Mitochondrial Lysate Preparation: Intact mitochondria are isolated from cell lines.[2]

-

Assay: The fluorogenic substrate Suc-LY-AMC (0.5 mM) is added to either the recombinant ClpP/ClpX mixture or the mitochondrial lysates.[2]

-

Inhibitor Addition: this compound is added at various concentrations.

-

Measurement: The cleavage of the fluorogenic substrate is measured over time using a fluorometer to determine the rate of enzymatic activity. The percentage of inhibition is calculated relative to a vehicle control.

5.2. Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cell lines and primary cells.

-

Cell Culture: AML cell lines or primary AML and normal hematopoietic cells are cultured under standard conditions.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).[6]

-

Viability Assessment: Cell viability is measured using methods such as Annexin V/PI staining followed by flow cytometry or trypan blue exclusion.[6]

-

Data Analysis: The percentage of viable cells is determined for each concentration of the compound, and dose-response curves are generated to determine IC50 values.

5.3. In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: OCI-AML2 cells are xenografted into SCID mice.[2]

-

Compound Formulation: this compound is dissolved in a suitable vehicle, such as corn oil, to ensure its stability for injection.[2]

-

Treatment: Mice are treated with intraperitoneal injections of this compound (e.g., 300 mg/kg) or the vehicle control on a specified schedule (e.g., twice daily for 5 of 7 days).[2]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.[2]

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as measuring respiratory chain complex activity and ClpP enzymatic activity.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(3R,4R)-A2-32-01: A Technical Guide to its Role in Mitochondrial Proteostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial proteostasis is a critical cellular process for maintaining mitochondrial function and overall cell health. The dysregulation of this process is implicated in a variety of diseases, including cancer. A key player in mitochondrial proteostasis is the caseinolytic protease P (ClpP), a highly conserved serine protease responsible for degrading misfolded or damaged proteins within the mitochondrial matrix. The inhibition of ClpP has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of (3R,4R)-A2-32-01, a specific enantiomer of the ClpP inhibitor A2-32-01, and its role in modulating mitochondrial proteostasis. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to this compound

This compound is the (R,R)-enantiomer of the β-lactone compound A2-32-01, a known inhibitor of the caseinolytic protease (ClpP).[1] Initially identified as an inhibitor of Staphylococcus aureus ClpP (SaClpP), A2-32-01 and its stereoisomers have been shown to cross-react with human mitochondrial ClpP.[2][3] The inhibition of ClpP disrupts the clearance of misfolded or damaged proteins in the mitochondrial matrix, leading to impaired mitochondrial function and, ultimately, cell death. This has positioned ClpP inhibitors as potential therapeutic agents, particularly in diseases with heightened mitochondrial stress, such as acute myeloid leukemia (AML), where ClpP is often overexpressed.[2][4] While the racemic mixture and the (S,S)-enantiomer of A2-32-01 have been more extensively studied, this guide focuses on the available information for the (3R,4R) stereoisomer and the broader implications of ClpP inhibition by the parent compound. It has been noted that the this compound enantiomer exhibits weaker inhibitory activity against SaClpP compared to the (S,S) configuration.[1]

Mechanism of Action

This compound, as a β-lactone, acts as a covalent inhibitor of ClpP. The strained β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue within the active site of ClpP. This reaction results in the formation of a stable β-hydroxyacyl-enzyme complex, effectively inactivating the protease and halting its proteolytic activity.[1]

The inhibition of ClpP by this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events. The accumulation of unfolded proteins within the mitochondria impairs critical functions, most notably the electron transport chain and oxidative phosphorylation. This disruption of mitochondrial respiration leads to a bioenergetic crisis within the cell and can trigger the intrinsic apoptotic pathway.

Quantitative Data

While specific quantitative data for the this compound enantiomer is limited in the public domain, the following table summarizes the effects of the racemic mixture (A2-32-01) on various cell lines and enzymatic activities, as reported in foundational studies. This data provides a strong indication of the compound's biological activity.

| Parameter | System | Compound | Observed Effect | Reference |

| ClpP Inhibition | Recombinant human ClpP/ClpX | A2-32-01 | Inhibition of casein-FITC cleavage | [2] |

| Mitochondrial lysates from OCI-AML2 and TEX cells | A2-32-01 | Inhibition of Suc-LY-AMC cleavage | [2] | |

| Cell Viability | TEX, OCI-AML2, K562 leukemia cells | A2-32-01 | Dose-dependent induction of cell death | [2] |

| HL60 leukemia cells (low ClpP expression) | A2-32-01 | No significant toxicity | [2] | |

| Primary AML patient cells (high ClpP expression) | A2-32-01 | Significant dose-dependent killing | [2] | |

| Normal hematopoietic cells | A2-32-01 | Little effect on viability | [2] | |

| Mitochondrial Function | Tumors from OCI-AML2 xenografted mice | A2-32-01 | Reduced respiratory chain complex II activity | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on mitochondrial proteostasis.

ClpP Activity Assay

This protocol is for measuring the enzymatic activity of ClpP in isolated mitochondria or with recombinant protein using a fluorogenic substrate.

Materials:

-

Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA)

-

ClpP Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 4 mM ATP)

-

Fluorogenic Substrate: N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-LY-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cell lines or tissues using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

X µL of ClpP Assay Buffer

-

Y µL of mitochondrial lysate (or recombinant ClpP) to a final concentration of 1 µg/µL.

-

Z µL of this compound at various concentrations (or vehicle control).

-

Bring the total volume to 90 µL with ClpP Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of pre-warmed Suc-LY-AMC solution (final concentration 50-200 µM) to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the activity to the vehicle control to determine the percent inhibition.

Mitochondrial Respiratory Chain Complex II Activity Assay

This protocol describes the measurement of Complex II (Succinate Dehydrogenase) activity in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl₂)

-

Succinate

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

2,6-dichlorophenolindophenol (DCPIP)

-

Decylubiquinone

-

Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

-

Mitochondria Preparation: Resuspend isolated mitochondria in the Assay Buffer.

-

Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

-

Assay Buffer

-

Rotenone (final concentration ~2 µM)

-

Antimycin A (final concentration ~10 µM)

-

KCN (final concentration ~2 mM)

-

DCPIP (final concentration ~80 µM)

-

Decylubiquinone (final concentration ~50 µM)

-

-

Baseline Measurement: Add the mitochondrial sample to the cuvette and record the baseline absorbance at 600 nm for 2-3 minutes.

-

Initiate Reaction: Add succinate (final concentration ~10 mM) to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to Complex II activity.

-

Data Analysis: Calculate the rate of change in absorbance and normalize to the protein concentration of the mitochondrial sample.

Cell Viability Assay (Annexin V/PI Staining)

This protocol details the assessment of apoptosis and necrosis in AML cells treated with this compound using flow cytometry.

Materials:

-

AML cell line (e.g., OCI-AML2)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed AML cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Caption: Signaling pathway of this compound-mediated cytotoxicity.

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound, as an inhibitor of the mitochondrial protease ClpP, represents a valuable tool for studying mitochondrial proteostasis and a potential starting point for the development of novel therapeutics. Its mechanism of action, involving the covalent modification of the ClpP active site, leads to the disruption of mitochondrial function and selective killing of cancer cells with high ClpP expression. While more research is needed to fully elucidate the specific activity and therapeutic potential of the (3R,4R) enantiomer, the data from its racemic mixture strongly supports the targeting of ClpP as a viable anti-cancer strategy. Future research should focus on determining the precise IC₅₀ values of this compound against human mitochondrial ClpP, exploring its off-target effects, and optimizing its pharmacological properties for potential clinical translation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the role of this compound and other ClpP inhibitors in the context of mitochondrial proteostasis and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of mitochondrial proteases in leukemic cells and leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Enantiomeric Specificity of A2-32-01: A Technical Guide to a Potent ClpP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enantiomeric specificity of A2-32-01, a potent β-lactone inhibitor of the caseinolytic protease P (ClpP). A2-32-01 has garnered significant interest for its therapeutic potential, particularly in oncology, due to its ability to induce apoptosis in cancer cells with high ClpP expression. This document summarizes the current understanding of its mechanism of action, the differential activity of its enantiomers, and detailed experimental protocols for its study.

Introduction

A2-32-01 is a small molecule that covalently modifies the active site of ClpP, a highly conserved serine protease crucial for mitochondrial protein quality control.[1][2] Inhibition of ClpP leads to the accumulation of misfolded or damaged proteins within the mitochondria, triggering a cascade of events that culminate in mitochondrial dysfunction and programmed cell death.[1][3] This mechanism is particularly effective against cancer cells that exhibit high levels of ClpP, making A2-32-01 a promising candidate for targeted cancer therapy.[3]

A2-32-01 possesses two stereocenters, giving rise to two enantiomeric pairs. The biological activity of such chiral molecules is often confined to a single enantiomer. Understanding the enantiomeric specificity of A2-32-01 is therefore critical for the development of a stereochemically pure and maximally effective therapeutic agent.

Data Presentation

Quantitative Data on Enantiomeric Specificity

While extensive research has been conducted on the racemic mixture of A2-32-01, specific quantitative data comparing the inhibitory activity of the individual enantiomers against human mitochondrial ClpP is not yet available in the public domain. However, studies on the bacterial ortholog from Staphylococcus aureus (SaClpP) have demonstrated clear enantiomeric differentiation.

| Enantiomer | Target | Reported Activity | Reference |

| (3S,4S)-A2-32-01 | SaClpP | More potent inhibitor | [4] |

| (3R,4R)-A2-32-01 | SaClpP | Weaker inhibitory activity compared to the (S,S) form | [4] |

| (3RS,4RS)-A2-32-01 | hClpP | Inhibits enzymatic activity of recombinant human mitochondrial ClpP | [3] |

| (3RS,4RS)-A2-32-01 | AML Cells | Induces dose-dependent killing of primary AML patient cells with high ClpP expression | [3] |

Note: AML refers to Acute Myeloid Leukemia, and hClpP refers to human mitochondrial ClpP.

Signaling Pathway

The primary signaling pathway initiated by A2-32-01 involves the direct inhibition of mitochondrial ClpP. This disruption of mitochondrial proteostasis leads to a downstream cascade affecting cellular energy metabolism and survival.

Caption: A2-32-01 inhibits mitochondrial ClpP, leading to apoptosis.

Experimental Protocols

Synthesis of A2-32-01 Enantiomers

General Workflow for Chiral Resolution:

Caption: A general workflow for obtaining A2-32-01 enantiomers.

In Vitro ClpP Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the inhibitory activity of A2-32-01 enantiomers on human mitochondrial ClpP using a fluorogenic peptide substrate.

Materials:

-

Recombinant human mitochondrial ClpP

-

A2-32-01 enantiomers (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

Fluorogenic peptide substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) or Casein-FITC

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 20 µM for Suc-LLVY-AMC).

-

Prepare serial dilutions of the A2-32-01 enantiomers in Assay Buffer. Include a DMSO-only control.

-

In a 96-well black microplate, add the diluted enantiomers or DMSO control.

-

Add recombinant human ClpP to each well to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC release) over time using a fluorescence microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each enantiomer concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value for each enantiomer.

Experimental Workflow for IC₅₀ Determination:

Caption: Workflow for determining the IC50 of A2-32-01 enantiomers.

Conclusion

A2-32-01 is a promising ClpP inhibitor with a clear mechanism of action involving the induction of mitochondrial dysfunction and apoptosis. The enantiomeric specificity of A2-32-01 has been demonstrated for bacterial ClpP, with the (3S,4S)-enantiomer showing greater potency. While the racemic mixture is active against human mitochondrial ClpP, a critical need exists for quantitative studies to elucidate the specific activities of the individual enantiomers against the human enzyme. Such data, in conjunction with the development of robust stereoselective synthetic routes, will be paramount in advancing A2-32-01 towards clinical applications. The experimental protocols and workflows provided herein offer a framework for researchers to further investigate the enantiomeric specificity and therapeutic potential of this important molecule.

References

- 1. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Foundational Research on β-Lactone Inhibitors of ClpP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on β-lactone inhibitors targeting the caseinolytic protease P (ClpP). ClpP is a highly conserved serine protease crucial for protein homeostasis in prokaryotes and the mitochondria of eukaryotes. Its role in bacterial virulence and the survival of cancer cells has made it a significant target for novel therapeutic agents. β-lactones have emerged as a prominent class of covalent inhibitors that effectively and specifically target the active site of ClpP.

Introduction to ClpP and β-Lactone Inhibitors

The caseinolytic protease P (ClpP) forms a barrel-shaped tetradecameric complex consisting of two heptameric rings. This structure encloses a catalytic chamber where protein degradation occurs. The proteolytic activity relies on a catalytic triad of serine, histidine, and aspartate residues within each monomer. In bacteria, ClpP, in conjunction with its associated AAA+ chaperones (e.g., ClpX, ClpA), is integral to cell division, stress response, and pathogenicity.[1] Its inhibition has been shown to reduce the virulence of pathogenic bacteria like Staphylococcus aureus and Listeria monocytogenes.[1][2] In human mitochondria, ClpP is involved in the unfolded protein response, and its overexpression has been linked to certain cancers, such as acute myeloid leukemia (AML).[3][4]

β-lactones are a class of small molecules that act as "suicide inhibitors" of ClpP. They covalently attach to the active-site serine, forming an irreversible O-acyl-enzyme complex and thereby inactivating the protease.[5][6] This targeted inhibition of ClpP's function has demonstrated potential in attenuating bacterial virulence and inducing cytotoxicity in cancer cells.[2][3]

Mechanism of Action of β-Lactone Inhibitors

The inhibitory action of β-lactones on ClpP is a result of a covalent modification of the catalytic serine residue (Ser98 in S. aureus ClpP). The strained four-membered β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This attack leads to the opening of the lactone ring and the formation of a stable ester bond, effectively acylating the serine and rendering the enzyme inactive. This mechanism is illustrated in the diagram below.

Caption: Covalent inhibition of ClpP by a β-lactone.

Quantitative Data on β-Lactone Inhibitors

The following tables summarize the inhibitory activities of key β-lactone compounds against ClpP from different organisms.

Table 1: Inhibition of Bacterial ClpP by β-Lactones

| Compound | Organism | Assay Type | IC50 / MIC | Reference |

| D3 | Staphylococcus aureus | Virulence reduction | Potent inhibitor | [1] |

| U1 | Staphylococcus aureus | Virulence reduction | 3-5 times more potent than D3 | [1] |

| Racemic β-lactone 5 | Mycobacterium tuberculosis | Growth inhibition | MIC: 10 µg/mL | [6] |

| Racemic β-lactone 6 | Mycobacterium tuberculosis | Growth inhibition | MIC: 45 µg/mL | [6] |

| Cystargolide A | Staphylococcus aureus | Biochemical | Potent inhibitor | [7] |

Table 2: Inhibition of Human Mitochondrial ClpP by β-Lactones

| Compound | Organism | Assay Type | IC50 | Reference |

| A2-32-01 | Human | Recombinant hClpP activity | Effective inhibitor | [3] |

| (3R,4R)-A2-32-01 | Human | AML cell cytotoxicity | Effective inhibitor | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research of β-lactone inhibitors of ClpP.

ClpP Peptidase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of ClpP by monitoring the cleavage of a fluorogenic peptide substrate, such as N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (SLY-AMC).[9] The release of the fluorescent 7-amido-4-methylcoumarin (AMC) group is quantified to determine the rate of substrate hydrolysis.

Protocol Overview:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 10% glycerol.[9]

-

ClpP Enzyme: Purified ClpP is diluted to the desired concentration in assay buffer.

-

Substrate Stock: SLY-AMC is dissolved in DMSO.

-

Inhibitor Stock: β-lactone inhibitors are dissolved in DMSO.

-

-

Assay Procedure:

-

Reactions are typically performed in a 96-well black plate.

-

The ClpP enzyme is pre-incubated with varying concentrations of the β-lactone inhibitor (or DMSO as a control) at 37°C.

-

The reaction is initiated by the addition of the SLY-AMC substrate.

-

The increase in fluorescence (excitation: ~345-360 nm, emission: ~440-460 nm) is monitored over time using a microplate spectrofluorimeter.[9][10]

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors in complex biological samples.[11][12] For β-lactone inhibitors, a probe containing a reporter tag (e.g., an alkyne for click chemistry) is used.

Protocol Overview:

-

Probe Synthesis: A β-lactone scaffold is functionalized with a reporter tag, such as an alkyne or a fluorophore.

-

Labeling:

-

In vitro: A cell lysate is incubated with the β-lactone probe.

-

In vivo: Intact cells are treated with the cell-permeable probe.

-

-

Competitive ABPP: To assess the potency and selectivity of unlabeled inhibitors, the proteome is pre-incubated with the inhibitor before adding the tagged probe. A reduction in the signal from the probe indicates that the inhibitor is binding to the same target.

-

Detection and Identification:

-

If an alkyne-tagged probe is used, a fluorescent azide or biotin-azide is "clicked" onto the probe-labeled proteins via a copper-catalyzed cycloaddition.

-

Labeled proteins are visualized by SDS-PAGE and in-gel fluorescence scanning.

-

For target identification, biotin-tagged proteins are enriched on streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).[12]

-

Confirmation of Covalent Binding by Mass Spectrometry

Intact protein mass spectrometry is used to confirm the covalent modification of ClpP by a β-lactone inhibitor.

Protocol Overview:

-

Incubation: Purified ClpP is incubated with the β-lactone inhibitor. A control sample with DMSO is prepared in parallel.

-

Sample Preparation: The samples are desalted to remove non-volatile salts.

-

Mass Spectrometry Analysis:

-

Peptide Mapping (Optional): To identify the specific site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will show a characteristic mass shift.[13]

Mandatory Visualizations

Experimental Workflow for Inhibitor Characterization

Caption: Characterization workflow for β-lactone inhibitors.

Logical Relationship in ClpP-Mediated Virulence

Caption: Inhibition of ClpP leads to reduced virulence.

Conclusion

β-lactone inhibitors represent a promising class of compounds for targeting the ClpP protease. Their covalent mechanism of action leads to potent and often irreversible inhibition. Foundational research has established their efficacy in attenuating bacterial virulence and has highlighted their potential as anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research focusing on improving the pharmacokinetic properties and exploring the structure-activity relationships of β-lactones will be crucial for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-lactones as specific inhibitors of ClpP attenuate the production of extracellular virulence factors of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure of Staphylococcus aureus ClpP Bound to the Covalent Active-Site Inhibitor Cystargolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The ClpP N-terminus coordinates substrate access with protease active site reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity-based protein profiling as a robust method for enzyme identification and screening in extremophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (3R,4R)-A2-32-01

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of (3R,4R)-A2-32-01 for in vivo research. This compound is the (R,R)-enantiomer of A2-32-01 and functions as a potent inhibitor of the caseinolytic protease P (ClpP), a key enzyme in mitochondrial protein quality control.[1][2][3] Inhibition of ClpP leads to mitochondrial dysfunction and can induce apoptosis, making it a target of interest in various therapeutic areas, including oncology and infectious diseases.[1][4]

Due to its hydrophobic nature, this compound requires a specific formulation for effective in vivo delivery. This document outlines two established vehicle formulations to achieve adequate solubility and stability for administration in animal models.[3][5]

Data Presentation

The following table summarizes the key quantitative data for the formulation of this compound.

| Parameter | Vehicle 1 | Vehicle 2 |

| Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |

| Achievable Solubility | ≥ 5 mg/mL | ≥ 5 mg/mL |

| Appearance | Clear Solution | Clear Solution |

| Recommended Route of Administration | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Preparation Note | Prepare fresh daily. Heating and/or sonication can aid dissolution.[1] | Prepare fresh daily. |

Experimental Protocols

Protocol 1: Preparation of this compound in a Multi-Component Vehicle

This protocol describes the preparation of a solution using a combination of solvents to enhance the solubility of this compound.[2][3][6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

(Optional) Water bath or sonicator

Procedure:

-

Prepare a Stock Solution:

-

Prepare the Working Solution (Example for 1 mL):

-

In a sterile conical tube, add 400 µL of PEG300.

-

Add 100 µL of the this compound DMSO stock solution (50 mg/mL) to the PEG300 and mix thoroughly by vortexing.[1]

-

Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]

-

Add 450 µL of sterile saline to the tube.[1]

-

Vortex the final solution extensively to ensure it is clear and free of precipitation. This will result in a 1 mL working solution with a final concentration of 5 mg/mL.

-

-

Administration:

-

The prepared solution should be used on the same day.[1]

-

Administer the solution to the animal model via the desired route, for example, intraperitoneal injection. The dosing volume should be calculated based on the animal's body weight.

-

Protocol 2: Preparation of this compound in Corn Oil

This protocol is based on a formulation used in a xenograft mouse model for the related compound A2-32-01, which was found to preserve the compound's stability.[5][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

-

-

Prepare the Working Solution (Example for 1 mL):

-

In a sterile conical tube, add 900 µL of sterile corn oil.

-

Add 100 µL of the this compound DMSO stock solution (50 mg/mL) to the corn oil.[1]

-

Mix the solution thoroughly by vortexing to achieve a uniform and clear solution. This will result in a 1 mL working solution with a final concentration of 5 mg/mL.

-

-

Administration:

Mandatory Visualizations

Caption: Experimental workflow for the preparation of this compound for in vivo studies.

Caption: Hypothesized signaling pathway of this compound-mediated ClpP inhibition.

References

- 1. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | A2-32-01 enantiomer | TargetMol [targetmol.com]

- 5. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. Regulation of mitochondrial dysfunction induced cell apoptosis is a potential therapeutic strategy for herbal medicine to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application of (3R,4R)-A2-32-01 in AML Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-A2-32-01 is a β-lactone compound that functions as an inhibitor of the mitochondrial caseinolytic protease P (ClpP).[1][2] ClpP plays a crucial role in mitochondrial protein quality control, and its inhibition has emerged as a potential therapeutic strategy for acute myeloid leukemia (AML).[3][4] Preclinical studies using AML xenograft models have demonstrated the anti-leukemic efficacy of A2-32-01.[3] This document provides detailed application notes and protocols for the use of this compound in AML xenograft studies, based on published research. It is important to note that the primary in vivo efficacy studies were conducted using (3RS,4RS)-A2-32-01, a racemic mixture.[3]

Mechanism of Action

A2-32-01 covalently binds to the catalytic site of ClpP, forming a β-hydroxyacyl-enzyme complex that inhibits its proteolytic activity.[2] In AML cells with high ClpP expression, this inhibition leads to a reduction in the activity of respiratory chain complex II and subsequent dose-dependent cell death.[3] The sensitivity of AML cells to A2-32-01 has been shown to positively correlate with the expression levels of ClpP, suggesting that ClpP expression could be a potential biomarker for predicting treatment response.[1][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of A2-32-01 in AML.

Table 1: In Vivo Efficacy of A2-32-01 in an OCI-AML2 Xenograft Model

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | % Tumor Growth Inhibition | Statistical Significance | Reference |

| A2-32-01 | 300 mg/kg | Intraperitoneal (i.p.) | Twice daily for 5 of 7 days | Delayed tumor growth | Not explicitly stated, but significant | p < 0.001 | [3] |

| Vehicle Control (Corn Oil) | - | Intraperitoneal (i.p.) | Twice daily for 5 of 7 days | Tumor growth | - | - | [3] |

Table 2: Effect of A2-32-01 on Mitochondrial Function in OCI-AML2 Xenografts

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | % Reduction in Complex II Activity | Statistical Significance | Reference |

| A2-32-01 | 300 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Reduced respiratory chain complex II activity | Not explicitly stated, but significant | p = 0.03 | [3] |

| Vehicle Control (Corn Oil) | - | Intraperitoneal (i.p.) | Daily for 5 days | Normal complex II activity | - | - | [3] |

Experimental Protocols